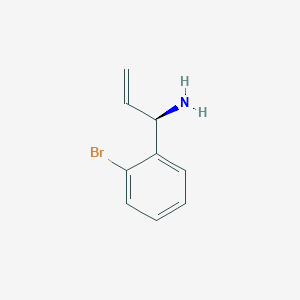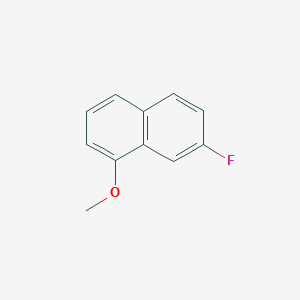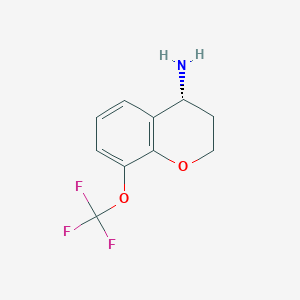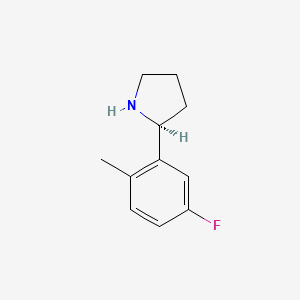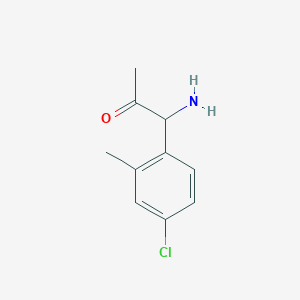
4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of indanone, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindanone and methanol.
Methoxylation: The key step involves the introduction of the methoxy group at the 4-position. This can be achieved through a nucleophilic substitution reaction using methanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Methanol with NaH or KOtBu.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indanone derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, leading to variations in its biological activity and applications.
Uniqueness
4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methoxy-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-6-9-8(11(7)12)4-3-5-10(9)13-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
MWXYUIGGCLHWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
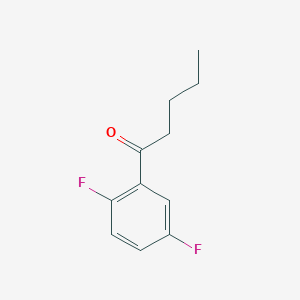
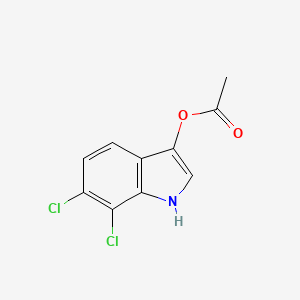
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
